molecular formula C9H7N5 B106313 1H-Pyrazolo[3,4-b]quinoxalin-3-amine CAS No. 40254-90-8

1H-Pyrazolo[3,4-b]quinoxalin-3-amine

Numéro de catalogue: B106313
Numéro CAS: 40254-90-8
Poids moléculaire: 185.19 g/mol
Clé InChI: DWHVZCLBMTZRQM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1H-Pyrazolo[3,4-b]quinoxalin-3-amine is a heterocyclic compound that belongs to the class of pyrazoloquinoxalines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicinal chemistry and materials science. The structure of this compound consists of a pyrazole ring fused to a quinoxaline ring, with an amine group at the 3-position of the pyrazole ring.

Méthodes De Préparation

The synthesis of 1H-Pyrazolo[3,4-b]quinoxalin-3-amine can be achieved through several synthetic routes. One common method involves the condensation of 3-aminoquinoxaline with hydrazine derivatives under acidic conditions. Another approach is the cyclization of 3-aminoquinoxaline with α,β-unsaturated carbonyl compounds in the presence of a base. Industrial production methods often involve multistep synthesis, starting from readily available starting materials and employing various catalysts and reaction conditions to optimize yield and purity .

Analyse Des Réactions Chimiques

1H-Pyrazolo[3,4-b]quinoxalin-3-amine undergoes a variety of chemical reactions, including:

Applications De Recherche Scientifique

Pharmaceutical Development

1H-Pyrazolo[3,4-b]quinoxalin-3-amine serves as a critical scaffold in the development of various pharmaceutical agents. Its structural features allow for modifications that enhance biological activity and selectivity. Notable applications include:

  • Anticancer Agents : The compound has been investigated for its potential as an anticancer agent. Studies have shown that derivatives of this compound exhibit potent inhibitory effects on various cancer cell lines, including HeLa and HCT116 cells. These compounds often act by inhibiting specific kinases involved in cell proliferation, such as CDK2 and CDK9, demonstrating IC50 values in the low micromolar range .
  • Antimicrobial Activity : Research indicates that this compound and its derivatives possess antimicrobial properties against a range of pathogens, making them candidates for developing new antibiotics .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Kinase Inhibition : The compound has been identified as a selective inhibitor of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. For instance, certain derivatives have shown significant selectivity towards CDK2 over CDK9 .
  • Fluorescent Probes : Some derivatives are utilized as fluorescent probes in biological imaging due to their photophysical properties. This application is particularly valuable in cellular studies where tracking specific molecular interactions is essential .

Synthesis and Structural Diversity

The synthesis of this compound can be achieved through various methods, including multi-step synthetic routes that incorporate different functional groups to enhance activity or selectivity. The structural diversity within the pyrazoloquinoxaline family allows for extensive modifications that can lead to novel compounds with improved pharmacological profiles.

Table 1: Comparison of Related Compounds

Compound NameStructural FeaturesBiological Activity
1H-Pyrazolo[3,4-g]quinoxalineSimilar pyrazoloquinoxaline structureAntitumor and antimicrobial
1H-Pyrazolo[4,3-b]quinolineDifferent ring fusionPotentially similar activities
Quinoxaline DerivativesQuinoxaline coreBroad spectrum of biological activity

Case Studies

Several case studies illustrate the practical applications of this compound:

  • Case Study 1 : A derivative was synthesized and tested against a panel of cancer cell lines, revealing potent antiproliferative effects with an IC50 value of 0.36 µM against CDK2. This study highlights the compound's potential as a lead structure for developing targeted cancer therapies .
  • Case Study 2 : Research into the antimicrobial properties of another derivative demonstrated effectiveness against Gram-positive bacteria, suggesting its utility in addressing antibiotic resistance issues .

Mécanisme D'action

The mechanism of action of 1H-Pyrazolo[3,4-b]quinoxalin-3-amine involves its interaction with specific molecular targets and pathways. For example, as a kinase inhibitor, it binds to the active site of kinases, preventing their phosphorylation activity and thereby inhibiting cell proliferation. The compound has also been shown to interact with DNA and RNA, leading to the disruption of nucleic acid synthesis and function. Additionally, it modulates various signaling pathways, including the PI3K/Akt and MAPK pathways, which are involved in cell survival and apoptosis .

Comparaison Avec Des Composés Similaires

1H-Pyrazolo[3,4-b]quinoxalin-3-amine can be compared with other similar compounds, such as:

    1H-Pyrazolo[3,4-b]quinoline: Similar in structure but with a quinoline ring instead of a quinoxaline ring. It has different biological activities and applications.

    1H-Pyrazolo[3,4-c]pyridazine: Contains a pyridazine ring fused to the pyrazole ring. It exhibits distinct chemical reactivity and biological properties.

    1H-Pyrazolo[3,4-b]pyridine: Features a pyridine ring fused to the pyrazole ring. .

Activité Biologique

1H-Pyrazolo[3,4-b]quinoxalin-3-amine (PQA) is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by a fused pyrazole and quinoxaline structure, has been studied for its potential as an anticancer agent and its inhibitory effects on various kinases, particularly cyclin-dependent kinases (Cdks) and Pim kinases.

Target Enzymes
PQA primarily acts as an inhibitor of cyclin-dependent kinases Cdk1 and Cdk5. These kinases are crucial for cell cycle regulation and neuronal function. Inhibition of these enzymes disrupts the phosphorylation of target proteins, leading to altered cell cycle progression and potential apoptosis in cancer cells .

Biochemical Pathways
The inhibition of Cdk1 and Cdk5 by PQA affects several signaling pathways, including:

  • PI3K/Akt/mTOR pathway
  • MAPK pathways (ERK, p38, JNK)
  • JAK/STAT signaling pathway

These pathways are integral to cell survival, proliferation, and apoptosis, making PQA a compound of interest in cancer research .

Antitumor Activity

Research has demonstrated that PQA exhibits significant antitumor activity. It induces cell cycle arrest at the G2/M phase in various cancer cell lines, including human solid tumors such as prostate cancer (PC3) and ovarian cancer (PA1). This effect is primarily mediated through the inhibition of Cdk1 .

Antimicrobial Properties

PQA derivatives have also shown promising antimicrobial activity. Studies indicate that certain derivatives can inhibit the growth of various bacterial strains and fungi, suggesting potential applications in treating infectious diseases .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Friedländer Condensation : A classic method involving the reaction of o-aminoaryl ketones with hydrazine derivatives.
  • Microwave-Assisted Synthesis : This method enhances yield and reduces reaction time significantly.
  • Multicomponent Reactions : These provide a more efficient synthesis route by combining multiple reactants in one step .

Case Studies and Research Findings

Several studies have explored the biological activity of PQA:

StudyFindings
Campbell et al. (2010) Demonstrated that PQA derivatives inhibit Pim kinases with significant antiproliferative effects on cancer cell lines .
BenchChem Research (2024) Highlighted the role of PQA as a selective inhibitor of Cdk1 and Cdk5, leading to potential apoptotic pathways in cancer cells .
Smolecule Analysis (2023) Reported on the DNA-binding properties of PQA derivatives contributing to their anticancer efficacy .

Pharmacokinetics

PQA exhibits favorable pharmacokinetic properties, including good solubility in DMSO and DMF, which suggests high bioavailability. The compound's ability to penetrate cellular membranes makes it a suitable candidate for further drug development .

Future Directions

The ongoing research into this compound focuses on:

  • Developing more potent derivatives with improved selectivity for specific kinases.
  • Exploring combination therapies that enhance its anticancer efficacy.
  • Investigating its mechanisms of action at the molecular level to identify additional therapeutic targets.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1H-Pyrazolo[3,4-b]quinoxalin-3-amine derivatives?

  • Methodology: A common approach involves condensation reactions. For example, 1H-pyrazolo[3,4-b]quinolin-3-ylamine is reacted with aromatic aldehydes in ethanol containing acetic acid under reflux for 2 hours. The product is concentrated, cooled, and recrystallized from ethanol (yields and conditions vary; see Table 3 in ) .

Q. How are spectroscopic techniques like IR and NMR used to characterize these derivatives?

  • Methodology: IR spectroscopy identifies functional groups (e.g., NH stretches for amines at ~3300 cm⁻¹), while ¹H NMR confirms structural features such as aromatic protons and substituent integration. For example, compound 8a (from ) shows distinct NMR peaks for aryloxy/alkoxy groups .

Q. What solvents and reaction conditions are optimal for synthesizing pyrazoloquinoxaline derivatives?

  • Methodology: Ethanol with acetic acid is typical for Schiff base formation (). For alkylation or acylation, dry acetonitrile or dichloromethane under inert atmospheres is preferred, as seen in the synthesis of 9a-d and 10a-e () .

Q. How is antimicrobial activity evaluated for these compounds?

  • Methodology: Derivatives (e.g., VIIIa-e ) are tested against bacterial/fungal strains via agar diffusion or broth dilution. Minimum inhibitory concentrations (MICs) are determined, with electron-withdrawing substituents often enhancing activity .

Q. What purification methods are effective for isolating pyrazoloquinoxaline derivatives?

  • Methodology: Recrystallization from ethanol or acetonitrile is standard. For example, compounds 8a,b () are purified via filtration and repeated recrystallization to achieve >95% purity .

Advanced Research Questions

Q. How can low aqueous solubility of pyrazoloquinoxaline derivatives be addressed in biological assays?

  • Methodology: Scaffold modification, such as replacing the quinoxaline core with pyrazolo[3,4-b]pyrazine, improves solubility. This strategy reduced LogD values and enhanced solubility from <0.001 mg/mL to pharmacologically viable levels (see Scheme 2 in ) .

Q. What strategies optimize substituent selection for structure-activity relationship (SAR) studies?

  • Methodology: Systematic substitution at the 3-amino position (e.g., arylidene groups in VIIIa-e ) is tested. Quantitative SAR (QSAR) models can correlate electronic/steric properties with activity, guided by microbial assay data .

Q. How do reaction conditions influence regioselectivity in pyrazoloquinoxaline synthesis?

  • Methodology: Acidic conditions (e.g., acetic acid) favor Schiff base formation, while polar aprotic solvents (e.g., acetonitrile) enhance nucleophilic substitution in alkylation steps. Temperature control (reflux vs. RT) also impacts yield and purity .

Q. What analytical methods resolve contradictions in reported biological activity data?

  • Methodology: Cross-validate assays using standardized protocols (e.g., CLSI guidelines for antimicrobial testing). Contradictions may arise from variations in microbial strains, solvent carriers, or impurity profiles .

Q. How can computational modeling guide the design of pyrazoloquinoxaline-based kinase inhibitors?

  • Methodology: Docking studies (e.g., using AutoDock Vina) predict binding affinity to kinase hinge regions. Pyrazolo[3,4-b]pyrazines () show improved fit over indazoles, aligning with experimental IC₅₀ data .

Q. What are the challenges in scaling up pyrazoloquinoxaline synthesis for preclinical studies?

  • Methodology: Batch reactor optimization (e.g., controlled addition of aldehydes to prevent side reactions) and solvent recycling (ethanol) improve scalability. Pilot-scale recrystallization requires gradient cooling to maintain crystal quality .

Q. How do electron-deficient vs. electron-rich substituents affect photophysical properties?

  • Methodology: UV-Vis and fluorescence spectroscopy reveal bathochromic shifts with electron-donating groups (e.g., –OCH₃). Such data inform applications in optoelectronics or bioimaging .

Q. Data Contradiction and Validation

Q. How to reconcile discrepancies in reported MIC values for similar derivatives?

  • Methodology: Re-test compounds under uniform conditions (e.g., Mueller-Hinton agar, 37°C). Variability may stem from differences in inoculum size or compound purity (e.g., residual solvents altering bioavailability) .

Q. Why do some pyrazoloquinoxalines show poor correlation between in vitro and in vivo activity?

  • Methodology: Assess pharmacokinetic parameters (e.g., plasma protein binding, metabolic stability). Derivatives with high LogD values () may exhibit poor tissue penetration, necessitating prodrug strategies .

Q. Methodological Best Practices

Q. What controls are essential in spectroscopic characterization?

  • Methodology: Include reference spectra of starting materials and intermediates. For NMR, use deuterated solvents (e.g., DMSO-d₆) and TMS as an internal standard .

Q. How to validate synthetic yields when scaling reactions?

  • Methodology: Monitor reaction progress via TLC/HPLC at small scale. For >1g syntheses, optimize stirring rate and heating uniformity to replicate lab-scale yields .

Propriétés

IUPAC Name

2H-pyrazolo[4,3-b]quinoxalin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N5/c10-8-7-9(14-13-8)12-6-4-2-1-3-5(6)11-7/h1-4H,(H3,10,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWHVZCLBMTZRQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC3=C(NN=C3N=C2C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301289030
Record name 2H-Pyrazolo[3,4-b]quinoxalin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301289030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56984-56-6
Record name 2H-Pyrazolo[3,4-b]quinoxalin-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56984-56-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Pyrazolo[3,4-b]quinoxalin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301289030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1H-Pyrazolo[3,4-b]quinoxalin-3-amine
1H-Pyrazolo[3,4-b]quinoxalin-3-amine
1H-Pyrazolo[3,4-b]quinoxalin-3-amine
1H-Pyrazolo[3,4-b]quinoxalin-3-amine
1H-Pyrazolo[3,4-b]quinoxalin-3-amine
1H-Pyrazolo[3,4-b]quinoxalin-3-amine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.